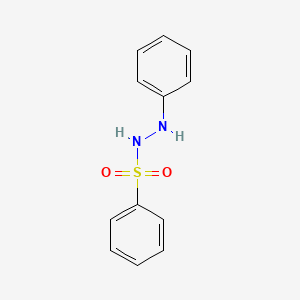
N'-phenylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-phenylbenzenesulfonohydrazide is an organic compound with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.301 g/mol It is a sulfonyl hydrazide derivative, characterized by the presence of a sulfonyl group attached to a hydrazide moiety, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-phenylbenzenesulfonohydrazide can be synthesized through the reaction of benzenesulfonyl chloride with phenylhydrazine . The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-phenylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl azides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under mild conditions.
Major Products Formed
Oxidation: Sulfonyl azides.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
N’-phenylbenzenesulfonohydrazide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-phenylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt key biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
N’-phenylbenzenesulfonohydrazide can be compared with other sulfonyl hydrazides, such as:
- N’-methylbenzenesulfonohydrazide
- N’-ethylbenzenesulfonohydrazide
- N’-propylbenzenesulfonohydrazide
Uniqueness
N’-phenylbenzenesulfonohydrazide is unique due to the presence of a phenyl group, which can enhance its stability and reactivity compared to its alkyl-substituted counterparts . This structural feature also contributes to its potential biological activity and versatility in synthetic applications.
Propriétés
Numéro CAS |
6596-69-6 |
|---|---|
Formule moléculaire |
C12H12N2O2S |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
N'-phenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10,13-14H |
Clé InChI |
NLEOEXCPIKOHJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)
![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
![5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline](/img/structure/B12000082.png)
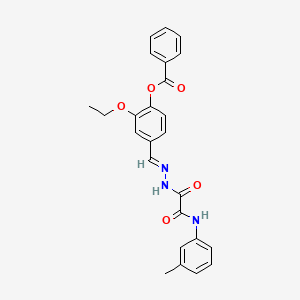
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B12000090.png)
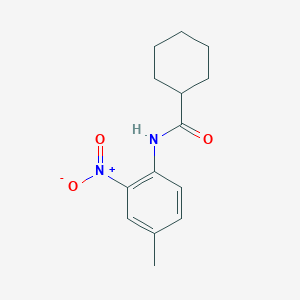
![5-(4-Bromophenyl)-5-methyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000100.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)

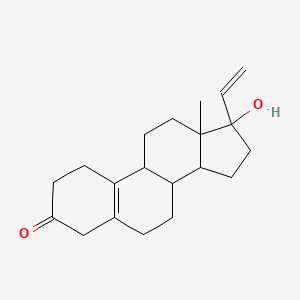
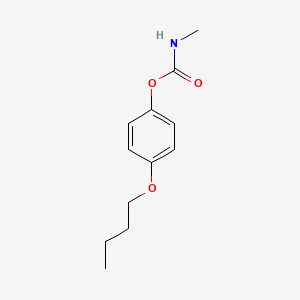
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)

